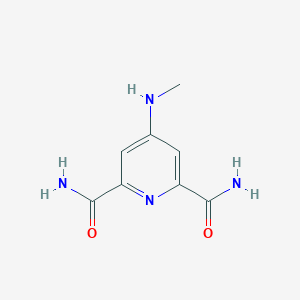

4-(Methylamino)pyridine-2,6-dicarboxamide

描述

Overview of Pyridine-2,6-dicarboxamide Scaffolds: Historical Context and Broad Academic Significance

The pyridine-2,6-dicarboxamide framework has a rich history in chemical literature, recognized for its remarkable versatility and wide-ranging applications. mdpi.comoist.jp This scaffold is a key component in supramolecular and coordination chemistry due to its ability to form stable complexes with a variety of metal ions. mdpi.comresearchgate.net The presence of a pyridine (B92270) ring and two carboxamide groups provides multiple binding sites, making these compounds excellent chelating ligands. mdpi.comresearchgate.net

The academic significance of these scaffolds extends into medicinal chemistry, where they have been investigated for a variety of biological activities. mdpi.comresearchgate.net Researchers have explored their potential as antimicrobial, anticancer, and neuroprotective agents. mdpi.commdpi.comnih.gov The ability of synthetic derivatives of pyridine-2,6-dicarboxamide to stabilize telomeric G-quadruplex DNA highlights their potential in developing novel anticancer therapies. mdpi.com

Strategic Positioning of 4-(Methylamino)pyridine-2,6-dicarboxamide within Substituted Pyridine Derivatives

Substituted pyridine derivatives are a cornerstone of modern medicinal chemistry, with many approved drugs featuring this heterocyclic core. nih.gov The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, basicity, and ability to interact with biological targets. nih.gov

The strategic placement of a methylamino group at the 4-position of the pyridine-2,6-dicarboxamide scaffold in this compound is of particular interest. The amino group can significantly influence the electronic properties of the pyridine ring, potentially enhancing its biological activity or catalytic capabilities. rsc.org The methyl group provides a degree of steric bulk and can affect the molecule's lipophilicity and metabolic stability. This specific substitution pattern positions this compound as a unique entity within the broader class of substituted pyridine derivatives, warranting dedicated investigation.

Academic Research Impetus and Prospective Contributions of this compound

While direct research on this compound is not extensively documented in publicly available literature, the impetus for its study can be inferred from the well-established importance of its parent scaffold and related analogs. The primary motivation for investigating this compound lies in the potential for the 4-methylamino substituent to confer novel or enhanced properties.

Prospective contributions of this compound could span several areas of chemical research:

Medicinal Chemistry: Given the known biological activities of pyridine-2,6-dicarboxamide derivatives, the introduction of the methylamino group could lead to compounds with improved efficacy or novel mechanisms of action in areas such as oncology, infectious diseases, or neurology. mdpi.comnih.gov

Coordination Chemistry: The electronic influence of the 4-methylamino group could alter the coordination properties of the scaffold, leading to the formation of new metal complexes with unique catalytic or material science applications.

Catalysis: The basicity of the pyridine nitrogen, modulated by the electron-donating methylamino group, could make this compound a useful organocatalyst in various organic transformations.

Scope and Objectives of Research on this compound

The primary objective of research focused on this compound would be to synthesize and characterize this novel compound. Subsequent research would aim to:

Elucidate its three-dimensional structure through techniques such as X-ray crystallography.

Investigate its fundamental chemical and physical properties.

Explore its coordination chemistry with a range of metal ions.

Evaluate its potential biological activities through in vitro and in vivo screening.

Assess its utility as a catalyst in various chemical reactions.

The scope of this research would be to systematically build a comprehensive understanding of this specific molecule, thereby contributing to the broader knowledge base of substituted pyridine-2,6-dicarboxamide chemistry and potentially uncovering new avenues for therapeutic or technological development.

Detailed Research Findings

Given the limited specific data available for this compound, the following tables present representative data for the parent scaffold and closely related compounds to illustrate the types of information that would be critical to gather for the title compound.

Table 1: Physicochemical Properties of Related Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-(Methylamino)pyridine | C₆H₈N₂ | 108.14 | 124-125 | 100 / 0.1 mmHg |

| Pyridine-2,6-dicarboxylic acid | C₇H₅NO₄ | 167.12 | 248-250 | Decomposes |

This table presents data for the constituent parts of the title compound to provide context for its expected properties.

Table 2: Spectroscopic Data for a Representative Pyridine-2,6-dicarboxamide Derivative

| Spectroscopic Technique | Key Signals and Assignments |

| ¹H NMR (DMSO-d₆) | δ 8.72, 10.82 (s, 4H, NH), 8.16-8.35 (m, 5H, pyridine-H + CH=N), 7.65 (d, 4H, Ar-H), 7.42 (d, 4H, Ar-H), 4.48 (m, 2H, CH), 1.28 (d, 6H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ 176.55, 160.94 (C=O), 149.45, 139.08, 123.45 (pyridine-C), 143.86 (CH=N), 135.76, 130.88, 128.62, 127.82 (Ar-C), 50.95 (CH), 18.04 (CH₃) |

| IR (KBr, cm⁻¹) | ν 3352-3198 (N-H), 1677, 1675 (C=O, amide) |

Data presented for N²,N⁶-Bis(1-(2-(4-chlorobenzylidene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide as a representative example. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-(methylamino)pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-11-4-2-5(7(9)13)12-6(3-4)8(10)14/h2-3H,1H3,(H2,9,13)(H2,10,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFIMHIHHXKYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylamino Pyridine 2,6 Dicarboxamide

Design and Synthesis of Precursor Molecules

The synthesis of 4-(methylamino)pyridine-2,6-dicarboxamide logically commences with a readily available starting material, pyridine-2,6-dicarboxylic acid. This precursor is the foundational scaffold upon which the desired functional groups are installed. An alternative and often more reactive precursor is its corresponding acyl chloride, pyridine-2,6-dicarbonyl dichloride. This intermediate is typically prepared by treating the dicarboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). mdpi.comresearchgate.net

A crucial aspect of the precursor design is the introduction of a suitable functional group at the 4-position of the pyridine (B92270) ring that can be converted to the methylamino moiety. A common strategy involves starting with chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which is commercially available. The hydroxyl group can then be converted to a better leaving group, such as a chloro or bromo substituent, to facilitate subsequent nucleophilic substitution.

Alternatively, radical nucleophilic substitution on dimethyl pyridine-2,6-dicarboxylate (B1240393) has been reported for the introduction of a hydroxymethyl group at the 4-position. researchgate.net This could then be converted to the target methylamino group through a series of functional group transformations.

Regioselective Introduction of the Methylamino Moiety at the 4-Position

The regioselective introduction of the methylamino group at the 4-position of the pyridine ring is a critical step. A prevalent method for achieving this is through nucleophilic aromatic substitution (SNAr) on a 4-halopyridine derivative. Starting with a precursor such as 4-chloropyridine-2,6-dicarboxylic acid or its ester, the chlorine atom can be displaced by methylamine. These reactions are typically carried out in a suitable solvent and may require elevated temperatures or the use of a base to neutralize the hydrogen halide formed during the reaction. The electron-withdrawing nature of the two carboxyl groups (or their ester derivatives) at the 2- and 6-positions facilitates this nucleophilic substitution at the 4-position.

While direct amination of the pyridine ring is challenging, palladium-catalyzed amination reactions have been developed for the regioselective amination of dichloropyrimidines, which suggests that similar modern cross-coupling methods could potentially be adapted for the synthesis of 4-aminopyridine (B3432731) derivatives. researchgate.net Another approach involves the use of blocking groups to direct functionalization to the C-4 position of the pyridine ring. nih.govchemrxiv.org

Amidation Strategies for the Formation of Dicarboxamide Linkages

The formation of the dicarboxamide linkages is a key transformation in the synthesis of the target molecule. A widely employed and efficient method involves the reaction of pyridine-2,6-dicarbonyl dichloride with ammonia (B1221849). nih.gov This reaction is typically performed in a suitable solvent, and the hydrogen chloride byproduct is neutralized by an excess of ammonia or the addition of a non-nucleophilic base.

Alternatively, peptide coupling reagents can be utilized to facilitate the amidation of pyridine-2,6-dicarboxylic acid. scribd.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form the amide bonds with ammonia. This method is often preferred when milder reaction conditions are required.

Ultrasound irradiation has also been reported as a method to promote the synthesis of pyridine-2,6-dicarboxamides, potentially offering advantages in terms of reaction time and yield. researchgate.net

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the amidation step, the choice of base and solvent can significantly impact the reaction's efficiency. The reaction of pyridine-2,6-dicarbonyl dichloride with amines has been shown to proceed in good to moderate yields. nih.govresearchgate.net Purification of the final product and intermediates is often achieved through techniques such as column chromatography or recrystallization. nih.govresearchgate.net The progress of the reaction and the purity of the product can be monitored by analytical techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

The following table summarizes typical reaction conditions for the synthesis of related pyridine-2,6-dicarboxamides:

| Precursor | Reagent | Solvent | Conditions | Yield | Reference |

| Pyridine-2,6-dicarbonyl dichloride | Aromatic amines | Toluene | Reflux, overnight | Moderate | nih.gov |

| Pyridine-2,6-dicarboxylic acid | N-alkylanilines | Thionyl chloride (in situ acid chloride formation) | - | Good to moderate | nih.gov |

| Pyridine-2,6-dicarbonyl dichloride | 3- or 4-nitroaniline | DCM/THF | 0 °C to RT, 24 h | - | mdpi.comresearchgate.net |

Stereoselective and Asymmetric Synthesis Approaches (if applicable)

The target molecule, this compound, is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, stereoselective and asymmetric synthesis approaches are not applicable to its preparation.

Scalable Synthesis and Process Chemistry Considerations

For the large-scale synthesis of this compound, several factors need to be considered to ensure a safe, efficient, and cost-effective process. The availability and cost of the starting materials, particularly the substituted pyridine-2,6-dicarboxylic acid precursor, are primary considerations.

The choice of reagents and solvents should favor those that are less hazardous, environmentally friendly, and easily recoverable. For instance, while thionyl chloride is effective for creating the acyl chloride, its handling on a large scale requires specific safety precautions. The use of catalytic methods, where possible, is generally preferred over stoichiometric reagents to minimize waste.

Process optimization would focus on minimizing the number of synthetic steps, reducing reaction times, and simplifying purification procedures. Crystallization is often a preferred method for purification on a large scale as it can be more cost-effective than chromatography. Ensuring robust and reproducible reaction conditions is also critical for consistent product quality.

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of available scientific literature and spectral databases, no specific experimental or theoretical data for the advanced spectroscopic and structural characterization of the chemical compound “this compound” could be located.

The subsequent sections, as outlined in the request, cannot be populated with the detailed research findings and data tables required, due to the absence of published information on this specific molecule. The search included queries for:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Vibrational Spectroscopy (Infrared and Raman)

High-Resolution Mass Spectrometry

X-ray Crystallography

Chiroptical Spectroscopy

Conformational Analysis and Tautomerism Studies

While data is available for structurally related compounds, such as various pyridine-2,6-dicarboxamide derivatives and 4-(methylamino)pyridine, the strict adherence to the subject compound “this compound” prevents the inclusion of this information.

Therefore, this article cannot be generated as requested due to the lack of specific scientific data for the target compound.

Coordination Chemistry of 4 Methylamino Pyridine 2,6 Dicarboxamide As a Ligand

Supramolecular Assembly and Self-Organization in Metal-Organic Frameworks (MOFs) or Coordination PolymersThe potential for 4-(Methylamino)pyridine-2,6-dicarboxamide to be used in the construction of MOFs or coordination polymers has not been explored in the available literature.

It is important to note that the parent scaffold, pyridine-2,6-dicarboxamide, is a well-known and versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The introduction of a methylamino group at the 4-position of the pyridine (B92270) ring would be expected to influence the electronic properties of the ligand and, consequently, the properties of its metal complexes. However, without experimental data, any discussion of these effects would be purely speculative.

The absence of research on this specific compound highlights a potential area for future investigation within the field of coordination chemistry. Studies on the synthesis and characterization of its metal complexes could provide valuable insights into the impact of the methylamino substituent on coordination behavior and the resulting properties of the materials.

Advanced Applications of 4 Methylamino Pyridine 2,6 Dicarboxamide in Chemical Systems

Catalytic Applications of 4-(Methylamino)pyridine-2,6-dicarboxamide and its Metal Complexes

While direct catalytic applications of this compound are not extensively documented, the functionalities within the molecule suggest significant potential in both organocatalysis and metal-mediated catalysis.

Role in Organic Transformations and Organocatalysis

The 4-(methylamino)pyridine fragment of the molecule is structurally similar to 4-(Dimethylamino)pyridine (DMAP), a widely used and highly efficient nucleophilic catalyst in organic synthesis. acs.orgwikipedia.org DMAP is known to accelerate a variety of reactions, including esterifications, acylations, and the Baylis-Hillman reaction. wikipedia.orgfishersci.comsigmaaldrich.com The catalytic activity of DMAP stems from its high nucleophilicity and its ability to form a stabilized N-acylpyridinium intermediate.

The 4-(methylamino) group in the target compound is also an electron-donating group, which would enhance the nucleophilicity of the pyridine (B92270) nitrogen, similar to the dimethylamino group in DMAP. wikipedia.org Therefore, this compound could potentially function as an organocatalyst in transformations such as:

Acylation of alcohols and amines: It could catalyze the reaction of alcohols and amines with acid anhydrides or acid chlorides. acs.orgsigmaaldrich.com

Multicomponent reactions: Like DMAP, it could serve as a basic catalyst for one-pot synthesis of complex heterocyclic compounds. researchgate.net

Selective Oxidation: Derivatives of 4-aminopyridine (B3432731) have been used in metal-free catalytic systems for the selective oxidation of methyl aromatics using molecular oxygen. mdpi.com

The presence of the two carboxamide groups at the 2 and 6 positions could influence its catalytic activity through steric effects or by participating in hydrogen bonding, potentially altering its solubility and selectivity compared to simpler 4-aminopyridines.

Transition Metal-Mediated Catalysis (e.g., C-H Activation, Asymmetric Synthesis)

The pyridine-2,6-dicarboxamide framework is a well-known tridentate ligand, capable of forming stable complexes with a wide range of transition metals. researchgate.net This "pincer" ligand motif can coordinate to a metal ion through the central pyridine nitrogen and the two amide nitrogens or oxygens, creating a rigid and stable coordination environment. Such metal complexes are often employed in catalysis. researchgate.net

Transition Metal Catalysis: Metal complexes of ligands containing the pyridine-2,6-dicarboxamide scaffold could be active catalysts for various transformations. While specific C-H activation studies with this ligand are not reported, related pyridine-based pincer complexes are known to catalyze such reactions.

Asymmetric Synthesis: Chiral derivatives of 4-aminopyridines have been successfully developed as enantioselective nucleophilic catalysts. acs.orgscispace.com By introducing chirality into the this compound structure, or by using it as a ligand for a chiral metal complex, it could be applied in asymmetric synthesis, such as the kinetic resolution of alcohols or enantioselective additions to ketenes. acs.orgscispace.com

The combination of a catalytically active aminopyridine core with a strong metal-chelating dicarboxamide unit makes this compound a promising platform for designing novel metal-based catalysts.

Contributions to the Stabilization of Reactive Intermediates and Species

The structure of this compound is well-suited for stabilizing reactive intermediates through multiple mechanisms.

In organocatalytic acyl transfer reactions, the 4-aminopyridine moiety can stabilize the key N-acylpyridinium intermediate through resonance. wikipedia.org The positive charge on the pyridinium nitrogen is delocalized into the dimethylamino group, making it a more stable and reactive acylating agent than the parent anhydride. A similar stabilization mechanism would be expected for the N-acyl intermediate formed from this compound.

Furthermore, when complexed with a metal ion, the pyridine-2,6-dicarboxamide portion can stabilize reactive species coordinated to the metal center. The rigid tridentate coordination enforces a specific geometry that can prevent undesirable side reactions and stabilize transient intermediates, a crucial feature in catalytic cycles. The amide groups can also participate in stabilizing interactions through hydrogen bonding with substrates or intermediates bound to the metal.

Synthetic Modeling of Biological Systems and Metalloenzyme Active Sites

Designing synthetic molecules that mimic the structure and function of the active sites of metalloenzymes is a key goal in bioinorganic chemistry. nih.govnih.gov These models provide valuable insights into enzymatic mechanisms and can lead to the development of new catalysts. nih.gov

The pyridine-2,6-dicarboxamide scaffold is an excellent platform for constructing synthetic mimics of metalloenzyme active sites. researchgate.net Its tridentate, planar coordination geometry can replicate the environment around a metal center in a biological system. By forming complexes with biologically relevant metals like iron, copper, or cobalt, this compound could serve as a structural and functional model for various metalloenzymes. The amide N-H groups can form hydrogen bonds that mimic the secondary coordination sphere interactions found in natural proteins, which are crucial for substrate recognition and catalysis. nih.gov

Development of Advanced Sensing and Recognition Platforms

The pyridine-2,6-dicarboxamide structure is a versatile building block for the design of chemical sensors. researchgate.net Its central cavity is well-suited for selectively binding specific ions or molecules.

Chemo- and Biosensors for Specific Analytes

Derivatives of pyridine-2,6-dicarboxamide have been successfully developed as fluorescent and colorimetric chemosensors for various metal ions, including Cu²⁺, Pb²⁺, and Ni²⁺. researchgate.netnih.govresearchgate.net The sensing mechanism typically involves a change in the optical properties (color or fluorescence) of an attached signaling unit upon the binding of the target analyte to the dicarboxamide receptor site.

The binding of a metal ion alters the electronic properties of the ligand, leading to a detectable signal. The selectivity of these sensors can be tuned by modifying the side chains attached to the amide nitrogens. This compound itself could be investigated for its ion-binding properties or functionalized with fluorophores to create highly sensitive and selective chemo- and biosensors. For instance, sensors based on this scaffold have demonstrated the ability to detect biologically important species and environmental pollutants. nih.govresearchgate.net

Table 1: Examples of Reactions Catalyzed by the Related Compound 4-(Dimethylamino)pyridine (DMAP)

| Reaction Type | Substrates | Product | Catalyst Role |

| Esterification | Alcohol, Acetic Anhydride | Ester | Nucleophilic Catalyst wikipedia.org |

| Baylis-Hillman | Aldehyde, Activated Alkene | Allylic Alcohol | Nucleophilic Catalyst sigmaaldrich.com |

| Steglich Rearrangement | O-Acylated Azlactone | C-Acylated Azlactone | Nucleophilic Catalyst wikipedia.org |

| Hydrosilylation | Carbonyl Compound, Silane | Silyl Ether | Nucleophilic Catalyst fishersci.com |

| Cyclization | Aldehyde, β-Keto Ester, Hydroxylamine | Isoxazole-5(4H)-one | Brønsted Base researchgate.net |

Table 2: Examples of Pyridine-2,6-dicarboxamide Derivatives as Chemosensors

| Sensor Compound | Target Analyte(s) | Sensing Method | Detection Limit |

| Fluorene-bearing pyridine-2,6-dicarboxamide | Cu²⁺, Pb²⁺ | Colorimetric & Fluorescent | Not Specified researchgate.net |

| N²,N⁶-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide | Cu²⁺ | Fluorescence Turn-off | 1.92 x 10⁻⁴ M nih.gov |

| N²,N⁶-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide | Ni²⁺ | Fluorescence Turn-off | 1.40 x 10⁻⁴ M nih.gov |

Molecular Recognition Phenomena in Host-Guest Chemistry

The pyridine-2,6-dicarboxamide unit provides a pre-organized cleft-like structure ideal for binding guest molecules. This recognition capability is primarily driven by the two amide N-H groups, which act as hydrogen bond donors, and the pyridine nitrogen, which can serve as a hydrogen bond acceptor or a coordination site for metal ions. The geometry of the scaffold orients the amide N-H bonds towards the center, creating a focused binding pocket. mdpi.com

The introduction of the 4-methylamino group, an electron-donating substituent, is anticipated to increase the electron density on the pyridine ring. nih.gov This electronic enrichment enhances the hydrogen bond acceptor strength of the pyridine nitrogen and can also influence the acidity and hydrogen bond donating capacity of the amide protons.

Derivatives of pyridine-2,6-dicarboxamide have demonstrated a strong affinity for various anions. The binding is facilitated by the formation of multiple hydrogen bonds between the amide N-H groups and the guest anion. Dicationic derivatives of the core scaffold, for instance, show pronounced selectivity for chloride ions. acs.orgacs.org While this compound is a neutral ligand, the fundamental principles of anion binding via hydrogen bonding remain applicable. The increased electron density from the methylamino group could subtly modulate the binding affinity and selectivity for different anions compared to the unsubstituted parent compound.

The pyridine-2,6-dicarboxamide scaffold is a well-known chelating ligand for a variety of metal cations, including copper, cobalt, iron, nickel, and palladium. nih.gov The coordination typically involves the pyridine nitrogen and the two amide oxygen atoms. The electron-donating nature of the 4-methylamino group would be expected to enhance the Lewis basicity of the pyridine nitrogen, potentially leading to stronger metal ion coordination. nih.gov

Furthermore, these systems can bind small neutral molecules, such as urea, through hydrogen bonding interactions. nih.govacs.org The ability to form stable complexes with neutral guests is a key feature of host-guest chemistry. The binding constants for neutral guests with dicationic pyridine-2,6-dicarboxamide derivatives have been observed in the range of log K = 1.1–2.8 in acetonitrile. acs.org

| Guest Anion | Binding Constant (log K) with a Dicationic Pyridine-2,6-dicarboxamide Derivative in MeCN |

|---|---|

| Cl⁻ | >6.5 |

| Br⁻ | 4.8 |

| I⁻ | 3.5 |

| HSO₄⁻ | 5.4 |

| H₂PO₄⁻ | 5.8 |

Applications in Advanced Materials Science (e.g., Responsive Materials, Photochromic Systems)

The structural rigidity and versatile binding capabilities of the pyridine-2,6-dicarboxamide framework make it an excellent building block for the construction of advanced materials with tailored properties. nih.gov

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of materials where metal ions are linked by organic ligands to form extended networks. The pyridine-2,6-dicarboxamide moiety is an effective ligand for the synthesis of such materials. acs.orgnih.govresearchgate.net These materials can exhibit responsive behaviors, such as changes in their structure or properties in response to external stimuli like the introduction of guest molecules. For example, coordination polymers constructed from pyridine-dicarboxylic acid linkers have shown adaptability in their structures based on the metal ion and co-ligands used. acs.orgnih.gov Materials based on this scaffold can exhibit selective adsorption of small molecules, indicating their potential for applications in separation and sensing.

The 4-(methylamino) group could be exploited to fine-tune the properties of such materials. Its electron-donating character can influence the electronic properties of the resulting coordination polymer, which might be beneficial for applications in catalysis or as sensory materials.

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. While the pyridine-2,6-dicarboxamide scaffold itself is not inherently photochromic, it can be incorporated into larger systems to create photoresponsive materials.

The design of photochromic materials often involves the integration of known photoactive units, such as diarylethenes, into the molecular structure. nih.govub.edu A strategy for creating photochromic systems based on this compound would involve chemically linking it to a photochromic molecule. The pyridine-dicarboxamide unit could then act as a recognition site, allowing the binding of a guest molecule to modulate the photochromic behavior of the system, or as a coordinating ligand in a metal complex where the photochromic properties can be tuned.

Theoretical and Computational Studies of 4 Methylamino Pyridine 2,6 Dicarboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 4-(Methylamino)pyridine-2,6-dicarboxamide. DFT methods can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical properties.

Key parameters that can be calculated using DFT include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electron Density and Electrostatic Potential: These calculations reveal the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen and oxygen atoms of the amide groups and the pyridine (B92270) ring are expected to be electron-rich, making them potential sites for electrophilic attack or coordination with metal ions.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as electronegativity, hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility and the effects of solvent on its structure.

Conformational Analysis: The dicarboxamide groups can rotate around the single bonds connecting them to the pyridine ring. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Solvation Effects: The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. This allows for the study of how the solvent affects the molecule's conformation and its ability to form hydrogen bonds.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure and understand its properties.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. By comparing the calculated spectra with experimental data, the assignment of peaks can be confirmed, and the molecule's structure in solution can be elucidated.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This can help in identifying the characteristic functional groups present in the molecule, such as the C=O and N-H stretching vibrations of the amide groups.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (pyridine H) | 8.1 ppm | 8.0 ppm |

| 13C NMR (C=O) | 168 ppm | 167 ppm |

| IR (C=O stretch) | 1680 cm-1 | 1675 cm-1 |

Ligand Binding Affinity and Interaction Energy Calculations in Coordination Chemistry

The pyridine-2,6-dicarboxamide scaffold is known to be an effective chelating agent for metal ions. Computational methods can be used to study the binding of this compound to various metal ions and predict the stability of the resulting complexes.

Binding Affinity: The strength of the interaction between a ligand and a metal ion can be quantified by the binding affinity. Computational methods, such as free energy calculations, can be used to predict the binding affinity of this compound for different metal ions.

Interaction Energy: The total interaction energy between the ligand and the metal ion can be decomposed into various components, such as electrostatic, van der Waals, and charge-transfer interactions. This provides insight into the nature of the bonding in the metal complex.

Computational Design of Novel Derivatives and Functional Materials

The insights gained from theoretical and computational studies of this compound can be used to design novel derivatives with tailored properties.

Structure-Property Relationships: By systematically modifying the structure of the molecule (e.g., by introducing different substituents on the pyridine ring or the amide groups) and calculating the resulting properties, a structure-property relationship can be established.

Virtual Screening: This relationship can then be used to perform a virtual screening of a large library of potential derivatives to identify candidates with desired properties, such as enhanced binding affinity for a specific metal ion or improved photophysical properties for use in functional materials. For instance, derivatives could be designed to act as sensors, catalysts, or building blocks for self-assembled materials.

Emerging Research Frontiers and Future Directions for 4 Methylamino Pyridine 2,6 Dicarboxamide

Exploration of Novel and Environmentally Benign Synthetic Pathways

The conventional synthesis of pyridine-2,6-dicarboxamides often involves the reaction of 2,6-pyridinedicarbonyl dichloride with corresponding amines. nih.govnih.gov While effective, this method can generate hydrogen chloride as a byproduct and may require the use of chlorinated solvents. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes.

Key areas of exploration include:

Catalyst-Free Synthesis: Investigating direct amidation reactions that proceed under milder conditions without the need for a catalyst, potentially utilizing microwave or ultrasonic assistance to improve reaction kinetics and yields.

Green Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives such as water, ethanol, or ionic liquids. The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and minimal environmental impact. organic-chemistry.org

Bio-catalysis: Exploring the use of enzymes as catalysts for the amidation process, which could offer high selectivity and operate under mild, aqueous conditions.

These novel synthetic strategies aim to not only reduce the environmental footprint of producing 4-(methylamino)pyridine-2,6-dicarboxamide and its derivatives but also to potentially provide access to new analogues that are not readily accessible through traditional methods.

Integration into Complex Supramolecular Architectures and Nanomaterials

The pyridine-2,6-dicarboxamide scaffold is a well-established building block in supramolecular chemistry due to its ability to form predictable and stable structures through hydrogen bonding and metal coordination. rsc.orgresearchgate.net The presence of the 4-methylamino group in the target compound introduces an additional functional site that can be exploited for creating more complex and functional supramolecular assemblies.

Future research in this area is directed towards:

Self-Assembled Macrocycles and Cages: Utilizing the directional hydrogen bonding capabilities of the dicarboxamide moieties to construct intricate, self-assembled architectures such as macrocycles and cages. These structures could find applications in molecular recognition, encapsulation, and catalysis.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Employing the pyridine (B92270) nitrogen and amide oxygens as coordination sites for metal ions to form one-, two-, or three-dimensional coordination polymers and MOFs. The porosity and functionality of these materials could be tailored for applications in gas storage, separation, and heterogeneous catalysis.

Functional Nanomaterials: Incorporating this compound into nanomaterials such as nanoparticles, nanofibers, and thin films. The compound could be covalently attached to or non-covalently assembled with other materials to impart specific functionalities, such as sensing or targeted delivery. Polymer-bound versions of related pyridine derivatives have been explored, suggesting a pathway for the integration of this compound into polymeric materials. scbt.comfishersci.comalfachemic.com

The ability to control the assembly of this molecule at the nanoscale is a key step towards the development of advanced materials with tailored properties and functions.

Synergistic Approaches with Other Classes of Chemical Compounds

The functional versatility of this compound makes it an ideal candidate for synergistic applications, where its properties are enhanced or complemented by other chemical compounds.

Potential synergistic approaches include:

Combination with Photosensitizers: In photodynamic therapy, the compound could be combined with a photosensitizer. The pyridine-dicarboxamide moiety could act as a carrier or targeting agent, while the photosensitizer generates reactive oxygen species upon light activation.

Hybrid Catalytic Systems: Designing hybrid catalysts where the pyridine-2,6-dicarboxamide unit acts as a ligand for a metal center, and this complex is then combined with an organocatalyst to perform cascade or cooperative catalysis. Pyridine-2,6-dicarboxylic acid, a related compound, has been shown to act as a bifunctional organocatalyst. organic-chemistry.org

Multi-component Drug Delivery Systems: Developing drug delivery systems where this compound is a component of a larger assembly, such as a liposome (B1194612) or polymer nanoparticle, along with an active pharmaceutical ingredient. The compound could contribute to the stability of the carrier or facilitate targeted release.

Enhanced G-Quadruplex Stabilization: Building on the known ability of pyridine-2,6-dicarboxamide derivatives to stabilize G-quadruplex DNA, synergistic approaches could involve co-administration with other G-quadruplex ligands or with drugs that target other aspects of DNA replication or repair. nih.gov

The exploration of these synergistic combinations could lead to the development of more effective and selective therapeutic and catalytic systems.

Potential for Expanding Applications into Interdisciplinary Fields

The unique properties of this compound open up possibilities for its application in a variety of interdisciplinary fields beyond traditional chemistry.

Emerging application areas include:

Medicinal Chemistry: The pyridine-2,6-dicarboxamide scaffold has been investigated for its potential in neuroprotection and as an inhibitor of Aβ aggregation in the context of Alzheimer's disease. nih.govnih.govmdpi.com The methylamino group could be further functionalized to improve blood-brain barrier penetration or to introduce additional interactions with biological targets.

Materials Science: The ability of this compound to participate in hydrogen bonding and metal coordination makes it a candidate for the development of "smart" materials that respond to external stimuli such as pH, temperature, or the presence of specific analytes. Its integration into polymers could lead to materials with enhanced thermal or mechanical properties.

Sensing and Diagnostics: Derivatives of pyridine-2,6-dicarboxamide are being explored as sensors for anions and cations. rsc.orgresearchgate.net The 4-methylamino group could be modified with a fluorophore or chromophore to create a chemosensor that signals the binding of a target species through a change in its optical properties.

Catalysis: Copper(II) complexes of pyridine-dicarboxamide ligands have been synthesized as mimics for superoxide (B77818) dismutase, an important antioxidant enzyme. nih.gov This suggests the potential for developing catalytic converters or therapeutic agents based on this scaffold.

The interdisciplinary nature of these potential applications underscores the broad scientific interest in this class of compounds.

Fundamental Studies on Structure-Reactivity Relationships and Design Principles

A deeper understanding of the structure-reactivity relationships of this compound is crucial for the rational design of new molecules with tailored properties.

Key areas for fundamental investigation include:

Conformational Analysis: The relative orientation of the two carboxamide groups (planar, semi-skew, or skew) can significantly impact the molecule's ability to bind to targets and self-assemble. mdpi.com Systematic studies are needed to understand how the 4-methylamino group and other substituents influence the preferred conformation.

Electronic Effects: The electron-donating nature of the methylamino group can affect the electronic properties of the pyridine ring, influencing its coordination chemistry and reactivity. Computational studies, in conjunction with experimental data, can provide insights into these electronic effects.

Hydrogen Bonding Patterns: A detailed analysis of the hydrogen bonding patterns in the solid state and in solution is essential for predicting and controlling the formation of supramolecular assemblies. nih.gov

Structure-Activity Relationship (SAR) Studies: For applications in medicinal chemistry and catalysis, systematic SAR studies are necessary to identify the key structural features that govern activity and selectivity. nih.govnih.govresearchgate.net This involves synthesizing and testing a library of derivatives with variations at the 4-position and on the amide groups.

By elucidating these fundamental principles, researchers can move beyond serendipitous discovery and towards the rational design of new this compound derivatives with optimized performance for specific applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Methylamino)pyridine-2,6-dicarboxamide, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyridine-2,6-dicarboxamide derivatives are synthesized by reacting pyridine-2,6-dicarboxylic acid with methylamine under reflux in anhydrous dimethylformamide (DMF) with a coupling agent like HATU . Key intermediates (e.g., dimethyl 4-chloropyridine-2,6-dicarboxylate) are characterized using IR, NMR, and mass spectrometry. For instance, IR peaks at 1665 cm⁻¹ (C=O stretch) and 1536 cm⁻¹ (amide N-H bend) confirm carboxamide formation, while ^1H NMR signals at δ 2.34 ppm (CH₃ groups) and δ 9.85 ppm (amide NH) validate structural integrity .

Table 1: Key Spectroscopic Data for Pyridine-2,6-dicarboxamide Derivatives

| Functional Group | IR (cm⁻¹) | ^1H NMR (δ, ppm) | ^13C NMR (δ, ppm) |

|---|---|---|---|

| Amide C=O | 1665–1681 | – | 167.32 |

| Amide N-H | 3320–3324 | 5.85–9.95 (broad) | – |

| Aromatic C-H | 694–782 | 7.06–8.37 (multiplet) | 121.38–149.32 |

| Methyl groups | – | 2.34–2.40 (singlet) | 20.46–41.15 |

Q. How can researchers assess the solubility and stability of this compound in experimental conditions?

- Methodological Answer : Solubility is evaluated via phase-solubility studies in solvents like DMSO, methanol, or aqueous buffers (pH 1.2–7.4). Stability under thermal or photolytic stress is tested using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) followed by HPLC-UV analysis. For example, related pyridinecarboxamides show stability in DMSO but hydrolyze in acidic conditions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Multi-nuclear NMR (^1H, ^13C, and DEPT-135) resolves methylamino and aromatic protons. IR confirms amide bonds (C=O at ~1665 cm⁻¹), while high-resolution mass spectrometry (HRMS) validates molecular mass (e.g., m/z 558 [M⁺] for analogs) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of this compound?

- Methodological Answer : Optimization includes:

- Catalyst screening : Use Pd/C or HATU for efficient coupling .

- Solvent selection : Anhydrous DMF minimizes side reactions .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) removes byproducts. Purity >98% is achievable with recrystallization in ethanol .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyridine-2,6-dicarboxamide derivatives?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 4-position to modulate electronic effects. For example, 4-nitrophenyl analogs show enhanced bioactivity due to increased electron deficiency .

- Pharmacophore modeling : Use molecular docking to predict binding affinity with targets like kinases or GPCRs .

- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), or receptor binding (radioligand displacement) to correlate structural features with activity .

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity differences : Validate compounds via HPLC and elemental analysis before testing .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Metabolic instability : Use liver microsome studies to identify labile functional groups (e.g., methylamino vs. ethylamino analogs) .

Q. What advanced analytical methods detect low-abundance byproducts or degradation products?

- Methodological Answer :

- LC-MS/MS : Detects impurities at ppm levels using multiple reaction monitoring (MRM).

- NMR hyphenation : LC-NMR identifies unstable intermediates in real-time .

- Forced degradation : Expose the compound to oxidative (H₂O₂), hydrolytic (HCl/NaOH), or photolytic (UV) conditions to profile degradation pathways .

Q. How do steric and electronic effects of substituents influence the compound’s pharmacological mechanism?

- Methodological Answer : Bulky substituents (e.g., 2-nitrophenyl) enhance steric hindrance, reducing off-target interactions. Electron-deficient rings (e.g., 4-chlorophenyl) improve binding to hydrophobic enzyme pockets. For example, 4-(4-nitrophenyl) analogs exhibit higher kinase inhibition (IC₅₀ = 0.8 µM) compared to methyl-substituted derivatives (IC₅₀ = 5.2 µM) .

Key Considerations for Experimental Design

- Stereochemical control : Use chiral HPLC or asymmetric catalysis to isolate enantiomers, as stereochemistry impacts bioactivity .

- Batch reproducibility : Maintain strict control over reaction temperature and solvent purity .

- Data validation : Cross-reference spectroscopic data with computational predictions (e.g., DFT for NMR shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。